BenchChemオンラインストアへようこそ!

Ebelactone A

Enzyme Inhibition Lipase Esterase

Ebelactone A is a uniquely valuable, irreversible serine hydrolase inhibitor with a strained β-lactone warhead that covalently acylates active-site serines. Its standout feature is a broad yet tunable inhibition profile: it inhibits esterase, lipase, and N-formylmethionine aminopeptidase with distinct IC50 values, offering a nuanced research tool unavailable with highly selective agents like Belactins. It serves as a critical probe for Homoserine Transacetylase (HTA) target validation and is an essential reference standard in lipase inhibitor studies, demonstrating superior potency over Orlistat (90.36% inhibition). Procuring this natural product is the essential first step for SAR programs and mechanistic enzymology.

Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
CAS No. 76808-16-7
Cat. No. B161881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbelactone A
CAS76808-16-7
Synonyms3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone
ebelactone A
Molecular FormulaC20H34O4
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O
InChIInChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+/t12-,13-,14+,15+,16+,17-,19+/m1/s1
InChIKeyWOISDAHQBUYEAF-QIQXJRRPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebelactone A (CAS 76808-16-7): A β-Lactone Enzyme Inhibitor for Serine Hydrolase Research and Host Defense Studies


Ebelactone A (CAS 76808-16-7) is a mycolic acid β-lactone, a class of natural products first isolated from the fermentation broth of Streptomyces aburaviensis [1][2]. It is a specific, irreversible inhibitor of a range of serine hydrolases, including esterases, lipases, and N-formylmethionine aminopeptidase [3]. This compound functions as a covalent modifier, acylating the active site serine residue of its target enzymes via its strained four-membered β-lactone ring [4]. Its unique structure comprises a hydrophobic tail and a stereochemically rich core, which are critical for its interaction with diverse protein targets [5].

Why Ebelactone A Cannot Be Substituted: Evidence of Unique Target Selectivity and Structural Specificity


In-class β-lactone inhibitors cannot be treated as interchangeable due to substantial differences in target selectivity, potency, and mechanism. Ebelactone A distinguishes itself through a broad yet specific inhibition profile across serine hydrolases, with its potency varying significantly depending on the enzyme target [1]. For example, its IC50 for lipase is approximately 18-fold lower (more potent) than its IC50 for esterase . This is in stark contrast to other β-lactone inhibitors, such as Belactins A and B, which exhibit high selectivity for carboxypeptidase Y but fail to inhibit esterases or lipases at high concentrations [2][3]. Furthermore, the structural basis for this differential activity lies in the molecule's specific stereochemistry and hydrophobic tail, which are not conserved across other β-lactones, leading to varied protein target engagement [4].

Quantitative Differentiation Evidence for Ebelactone A Procurement Decisions


Ebelactone A Exhibits 18-Fold Higher Potency for Lipase vs. Esterase, a Distinct Profile vs. Belactins

Ebelactone A demonstrates a clear target-dependent potency, with IC50 values of 3 µM for lipase and 56 µM for esterase, representing an 18.7-fold difference [1]. This contrasts with the β-lactone inhibitors Belactin A and Belactin B, which are highly selective for carboxypeptidase Y but show no inhibition of esterase or lipase at concentrations up to 100 µg/ml [2][3]. This differential profile underscores the unique utility of Ebelactone A as a broad-spectrum, albeit potency-variable, inhibitor of serine hydrolases.

Enzyme Inhibition Lipase Esterase

Ebelactone A Shows Superior Lipase Inhibition vs. Orlistat in Snook Intestinal Lipase Assay

In a direct comparative study using a zymogram assay of intestinal lipase from juvenile common snook (Centropomus undecimalis), Ebelactone A achieved 90.36% inhibition of lipase activity, outperforming Orlistat, which achieved 61.4% inhibition [1]. Ebelactone B also demonstrated significant inhibition at 75.9% [1]. This study provides quantitative evidence of Ebelactone A's superior potency in a specific biological matrix compared to the clinically used lipase inhibitor Orlistat.

Lipase Inhibition Comparative Pharmacology Digestive Enzymes

Ebelactone A Potently Inactivates Homoserine Transacetylase (HTA), a Target Not Addressed by Esterastin

Ebelactone A acts as a potent inactivator of homoserine transacetylase (HTA) from Haemophilus influenzae, an enzyme critical for methionine biosynthesis in bacteria and absent in humans [1]. This activity is mediated by covalent modification of the active site serine (Ser143) [1]. In contrast, esterastin, another well-known β-lactone esterase inhibitor, does not target HTA [2]. This expands the utility of Ebelactone A into antimicrobial target validation, a space where other common β-lactone inhibitors are ineffective.

Antimicrobial Enzyme Inactivation Homoserine Transacetylase

Structural Distinction: Ebelactone A's C-2 Methyl Group Confers Different Activity than Ebelactone B's Ethyl Group

Ebelactone A and Ebelactone B are closely related co-metabolites, differing only by a single methyl group: Ebelactone A possesses a C-2 methyl group, whereas Ebelactone B has a C-2 ethyl group [1]. This subtle structural variation leads to measurable differences in biological activity. Ebelactone B shows higher potency against pancreatic lipase (IC50 = 0.0008 µg/mL) compared to Ebelactone A (IC50 = 0.003 µg/mL) [2]. This highlights that even minor structural modifications within the ebelactone class result in distinct potency profiles, emphasizing the need for precise compound selection.

Structure-Activity Relationship Chemical Synthesis Enzyme Inhibition

Synthetic Analogs of Ebelactone A Show Improved Inactivation of Homoserine Transacetylase

While Ebelactone A is a potent inactivator of HTA, research indicates that synthetic analogs of Ebelactone A exhibit improved inactivation characteristics [1]. This finding validates Ebelactone A as a crucial parent scaffold for the development of more potent antimicrobial leads. The natural product itself serves as an essential benchmark for comparative studies and as a starting point for medicinal chemistry optimization programs.

Medicinal Chemistry Enzyme Inactivation Structure-Activity Relationship

Recommended Application Scenarios for Ebelactone A Based on Differential Evidence


Studies of Broad-Spectrum Serine Hydrolase Inhibition in Complex Biological Systems

Ebelactone A is the preferred tool for investigating the role of multiple serine hydrolases (esterases, lipases, aminopeptidases) within a single experimental model [1]. Its ability to inhibit these enzymes with varying potencies allows for nuanced studies of their combined and individual contributions to a biological process. This contrasts with highly selective inhibitors like Belactins, which would not perturb the esterase/lipase axis.

Validation of Homoserine Transacetylase (HTA) as an Antimicrobial Target

In antimicrobial drug discovery, Ebelactone A serves as a validated chemical probe for inhibiting HTA, a key enzyme in bacterial methionine biosynthesis [1]. Its use is critical for target validation studies, as it provides a known mechanism of inactivation (covalent modification of Ser143). Other common β-lactone inhibitors, such as Esterastin, do not offer this specific activity [2].

Medicinal Chemistry Campaigns for Optimized β-Lactone Inhibitors

Ebelactone A is an essential parent compound for structure-activity relationship (SAR) studies aimed at developing more potent or selective enzyme inhibitors. Research has already demonstrated that synthetic modifications to the Ebelactone A scaffold can lead to improved inactivation of targets like HTA [1]. Procuring the natural product is the necessary first step in establishing a baseline for these medicinal chemistry efforts.

Comparative Studies of Lipase Inhibition Mechanisms and Potency

For researchers comparing lipase inhibitors, Ebelactone A provides a distinct and well-characterized reference point. It has been directly compared to Orlistat, showing superior inhibition in certain assays (90.36% vs. 61.4%) [1]. Additionally, its structural difference from its co-metabolite Ebelactone B (C-2 methyl vs. ethyl) results in a 3.75-fold difference in potency against lipase, providing a valuable system for probing the molecular basis of inhibitor selectivity and potency [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebelactone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.